2-(2-Bromo-4-methoxyphenyl)pyrrolidine
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Overview
Description
2-(2-Bromo-4-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14BrNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromine and methoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-methoxyphenyl)pyrrolidine typically involves the reaction of 2-bromo-4-methoxybenzaldehyde with pyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromo-4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can lead to dehalogenated or modified pyrrolidine derivatives .
Scientific Research Applications
2-(2-Bromo-4-methoxyphenyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in the binding affinity and specificity of the compound towards its targets. The pyrrolidine ring provides structural stability and enhances the compound’s ability to interact with biological macromolecules .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the bromine and methoxy substituents.
2-(2-Bromo-4-methylphenyl)pyrrolidine: A similar compound with a methyl group instead of a methoxy group.
2-(2-Bromo-4-hydroxyphenyl)pyrrolidine: A derivative with a hydroxy group instead of a methoxy group.
Uniqueness: 2-(2-Bromo-4-methoxyphenyl)pyrrolidine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrNO/c1-14-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
InChI Key |
OWDNGDCLEARZQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCN2)Br |
Origin of Product |
United States |
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